LCRF-0004 - 1229611-73-7

LCRF-0004

Catalog Number: EVT-272829
CAS Number: 1229611-73-7
Molecular Formula: C28H18F4N6O2S
Molecular Weight: 578.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LCRF-0004 is a potent and selective RON receptor tyrosine kinase inhibitor. The RON receptor tyrosine kinase has been identified as an important mediator of KRAS oncogene addiction and is overexpressed in the majority of pancreatic cancers. Preclinical studies show that inhibition of RON function decreases pancreatic cancer cell migration, invasion, and survival and can sensitize pancreatic cancer cells to chemotherapy. RON receptor tyrosine kinase is a potential as a therapeutic target.
Source and Classification

LCRF-0004 falls under the category of small molecule inhibitors, specifically targeting receptor tyrosine kinases. It is classified as a heteroarylcarboxamide derivative, which has shown promise in preclinical studies for its potential application in oncology.

Synthesis Analysis

Methods

The synthesis of LCRF-0004 and its analogs involves several key steps, primarily focusing on the modification of head groups to enhance potency and selectivity. The synthesis typically employs techniques such as:

  • Molecular Docking: This computational technique is used to predict how LCRF-0004 interacts with the RON receptor, guiding the design of more effective analogs.
  • Chemical Reactions: Various organic synthesis methods are utilized, including coupling reactions to form the core structure and subsequent functionalization to introduce specific substituents that enhance biological activity.

Technical Details

Recent studies have demonstrated the synthesis of constrained analogs of LCRF-0004, which exhibit improved inhibitory activity against RON tyrosine kinase. These synthetic routes often involve:

  • Formation of Heterocycles: Utilizing heteroaryl groups in the structure to increase binding affinity.
  • Optimization of Substituents: Modifying aromatic rings to improve selectivity for RON over other kinases such as c-Met.
Molecular Structure Analysis

Structure

LCRF-0004 features a complex molecular structure characterized by:

  • A central thieno[3,2-b]pyridine core.
  • Substituted heteroarylcarboxamide head groups that contribute to its biological activity.

Data

The molecular formula and weight of LCRF-0004 are critical for understanding its pharmacokinetic properties. The exact structural formula can be derived from detailed spectroscopic analysis, including NMR and mass spectrometry, confirming its identity and purity.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing LCRF-0004 include:

  • Coupling Reactions: These are essential for forming the core structure through reactions between various precursors.
  • Functional Group Transformations: These reactions modify existing functional groups to enhance solubility and bioavailability.

Technical Details

The synthesis often employs strategies such as:

  • One-Pot Reactions: Streamlining the process by combining multiple steps into a single reaction vessel.
  • Parallel Synthesis: Allowing for the rapid generation of multiple analogs for screening against RON kinase.
Mechanism of Action

Process

LCRF-0004 inhibits the RON receptor tyrosine kinase by binding to its active site, preventing autophosphorylation and subsequent signaling cascades that promote tumor growth and metastasis.

Data

In vitro studies have shown that LCRF-0004 effectively reduces cell proliferation in cancer cell lines expressing high levels of RON. This inhibition is quantified through assays measuring cell viability and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

LCRF-0004 exhibits specific physical characteristics that influence its behavior in biological systems:

  • Solubility: The compound's solubility profile is critical for its bioavailability; studies indicate it has favorable solubility in common organic solvents.
  • Stability: Thermal and chemical stability assessments are conducted to ensure that LCRF-0004 remains effective under physiological conditions.

Chemical Properties

The chemical properties include:

  • pKa Values: Determining ionization states at physiological pH, which affects absorption and distribution.
  • LogP (Partition Coefficient): Evaluating lipophilicity, which influences membrane permeability.
Applications

Scientific Uses

LCRF-0004 has significant applications in scientific research, particularly in:

  • Cancer Therapeutics: As a potential treatment option targeting tumors with aberrant RON signaling pathways.
  • Drug Development: Serving as a lead compound for developing more selective and potent inhibitors against receptor tyrosine kinases.
Introduction to RON/c-Met Signaling Pathway and Therapeutic Targeting

Role of RON and c-Met Receptor Tyrosine Kinases in Oncogenic Signaling

The RON (Recepteur d'Origine Nantais) and c-Met (mesenchymal-epithelial transition factor) receptors constitute a unique subfamily of receptor tyrosine kinases (RTKs) characterized by structural homology and functional overlap in driving invasive tumor growth. Both receptors are heterodimers composed of extracellular α-chains and transmembrane β-chains with intracellular tyrosine kinase domains. The c-Met receptor binds hepatocyte growth factor (HGF), while RON is activated by macrophage-stimulating protein (MSP) [1] [5]. Under physiological conditions, these pathways regulate embryonic development and tissue repair; however, aberrant activation via overexpression, mutations, or gene amplification occurs in diverse carcinomas, including breast, lung, pancreatic, and prostate cancers [1] [7].

Oncogenic signaling cascades downstream of RON/c-Met include:

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis by phosphorylating pro-apoptotic proteins like BAD and suppressing tumor suppressors such as p27KIP1 [1].
  • Ras/MAPK Pathway: Drives proliferation via sequential activation of Ras, Raf, MEK, and ERK, ultimately phosphorylating transcription factors (e.g., Elk1, c-Myc) that accelerate G1/S transition [1] [7].
  • Wnt/β-Catenin Pathway: Oncogenic RON/c-Met mutants stabilize β-catenin by inhibiting GSK3β-mediated phosphorylation, leading to nuclear translocation and activation of pro-invasive genes (e.g., cyclin D1, c-MYC) [9].

Clinically, RON/c-Met co-expression correlates with advanced disease stages. In prostate cancer, >70% of metastatic lesions exhibit dual receptor positivity, driving epithelial-mesenchymal transition (EMT) through E-cadherin downregulation and N-cadherin upregulation [7]. Similarly, RON overexpression in breast cancer suppresses innate immunity by inhibiting IRAK4-dependent interferon responses, facilitating metastatic escape [8].

Table 1: Key Oncogenic Pathways Downstream of RON/c-Met

Signaling PathwayEffector MoleculesBiological OutcomeTherapeutic Implications
PI3K/AKTPIP3, PDK1, AKTCell survival, metabolic reprogrammingAKT inhibitors restore apoptosis
Ras/MAPKGrb2, SOS, Ras, ERKProliferation, migrationMEK/ERK inhibitors block cell cycle progression
Wnt/β-cateninGSK3β, β-cateninEMT, stemness maintenanceβ-catenin disruptors reduce invasion

Rationale for Dual vs. Selective RON Inhibition in Oncology

The therapeutic strategy of dual c-Met/RON inhibition versus selective RON blockade remains contentious due to compensatory cross-talk and distinct immunological roles. Dual inhibitors (e.g., foretinib, BMS777607) target conserved kinase domains in both receptors, mitigating resistance from receptor heterodimerization. In prostate cancer models, foretinib suppressed metastasis by 85% through concurrent blockade of HGF/c-Met and MSP/RON axes, reversing EMT phenotypes [7]. However, unintended c-Met inhibition may impair wound healing and hepatocyte regeneration due to its broad physiological roles [4].

Selective RON inhibitors (e.g., LCRF-0004) offer immunological advantages. RON activation in tumor-associated macrophages (TAMs) upregulates immunosuppressive ligands PD-L1 and CD80, which bind T-cell checkpoint receptors PD-1 and CTLA-4. Preclinical data demonstrate that RON-selective kinase inhibitors:

  • Reduce PD-L1/CD80 surface levels by >60% in macrophages [2]
  • Synergize with anti-CTLA-4 immunotherapy to eradicate tumors in 46% of breast cancer models [2]
  • Preserve c-Met-dependent tissue repair functions [5]

Nevertheless, tumors with MET amplification may resist selective RON inhibitors due to compensatory c-Met hyperactivation. Thus, patient stratification via biomarker profiling (e.g., RON+/c-Metlow vs. RON+/c-Methigh) is critical for optimal inhibitor selection.

Table 2: Dual vs. Selective Inhibition Strategies

ApproachRepresentative AgentsAdvantagesLimitations
Dual RON/c-Met InhibitionForetinib, BMS777607Blocks compensatory signaling; effective in co-expressed tumorsToxicity from c-Met inhibition; immunosuppressive effects
Selective RON InhibitionLCRF-0004, merestinibImmune-enhancing effects; lower toxicityResistance in MET-amplified tumors

Historical Development of Small-Molecule RON Inhibitors

The evolution of RON inhibitors progressed from non-specific RTK blockers to precision agents with nanomolar selectivity. Early compounds (pre-2010) targeted ATP-binding pockets of multiple kinases but exhibited off-target effects against c-Met, VEGFR2, and AXL. Examples include SU11274 (IC50 RON = 500 nM) and PHA665752 (IC50 RON = 450 nM), which reduced tumor growth but caused hypertension and impaired angiogenesis due to VEGFR2 inhibition [4] [5].

Second-generation inhibitors (2010–2015) exploited structural differences in the RON kinase domain. LCRF-0004 emerged as a breakthrough thieno[3,2-b]pyridine-based inhibitor with 30-fold selectivity for RON (IC50 = 20 nM) over c-Met (IC50 = 600 nM). Key innovations included:

  • Constrained Bicyclic Lactam Head Groups: Rigidified analogs enhanced binding affinity by forming hydrogen bonds with Cys1234 in RON’s hinge region [3] [6]
  • Homology Modeling: Guided optimization of steric interactions in the hydrophobic pocket near Val1196/Lys1110 residues [3]

LCRF-0004 demonstrated efficacy in pancreatic cancer models where RON drives KRAS oncogene addiction, suppressing migration and invasion by >80% at 1 μM doses [6]. Subsequent derivatives (e.g., Compound 5e) achieved sub-nanomolar RON inhibition (IC50 = 0.8 nM) by incorporating fused imidazopyridazine cores [3].

Table 3: Evolution of Small-Molecule RON Inhibitors

GenerationTime PeriodKey AgentsRON IC50Selectivity vs. c-Met
First2005–2010SU11274, PHA665752450–500 nM<5-fold
Second2010–2015LCRF-0004, merestinib20–50 nM10–30-fold
Third2015–presentCompound 5e, LY28016530.8–5 nM>100-fold

Properties

CAS Number

1229611-73-7

Product Name

LCRF-0004

IUPAC Name

N-[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide

Molecular Formula

C28H18F4N6O2S

Molecular Weight

578.5 g/mol

InChI

InChI=1S/C28H18F4N6O2S/c1-37-14-21(34-15-37)24-12-20-25(41-24)23(9-10-33-20)40-22-8-7-16(11-19(22)29)36-27(39)18-13-35-38(26(18)28(30,31)32)17-5-3-2-4-6-17/h2-15H,1H3,(H,36,39)

InChI Key

DVRMYRDLCLUXQP-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5=C(N(N=C5)C6=CC=CC=C6)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LCRF-0004; LCRF 0004; LCRF0004.

Canonical SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5=C(N(N=C5)C6=CC=CC=C6)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.